molecular formula C7H9FN2O2S B1523921 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide CAS No. 1258651-77-2

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B1523921
CAS No.: 1258651-77-2
M. Wt: 204.22 g/mol
InChI Key: QIDSKURYVCYEIY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide designed for use as a versatile building block in medicinal chemistry and drug discovery research. This compound features both a sulfonamide group and a benzylic aminomethyl group, offering two distinct sites for chemical modification and derivatization. The sulfonamide moiety is a privileged structure in medicinal chemistry, known for its ability to act as an enzyme inhibitor, particularly against carbonic anhydrases . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable asset in the design of bioactive molecules . The primary amine on the aminomethyl side chain allows for further functionalization, enabling researchers to link this scaffold to other pharmacophores, create targeted libraries, or develop molecular probes. Potential applications include serving as a key intermediate in the synthesis of potential therapeutic agents such as kinase inhibitors or other enzyme-targeting molecules . As with many specialized research compounds, it has also been exploited in the development of advanced materials, including functionalized dyes for bioimaging . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referencing the supplied Safety Data Sheet for specific hazard and handling information.

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSKURYVCYEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Reaction of Aniline with Sulfonating Agents

A patented process (US20030236437A1) describes a general method for preparing sulfonamides including fluorobenzene sulfonamides by reacting an aniline derivative with a sulfonating agent at elevated temperatures:

  • Reaction Conditions:

    • Temperature range: 110°C to 160°C (preferably 120°C to 150°C)
    • Reaction time: 3 to 12 hours (preferably 3 to 7 hours)
    • Pressure: Atmospheric or increased pressure
    • Molar ratios: 1 to 5 equivalents of sulfonating agent per equivalent of aniline (preferably 1.3 to 4)
    • Catalysts: Catalytic amounts (0.001 to 0.06 equivalents) of amides (e.g., N,N-dimethylformamide) or high boiling tertiary amines
    • Solvents: Aromatic solvents such as toluene, xylene, or diethylbenzene; reaction can also be run neat
  • Mechanism and Notes:

    • The sulfonating agent typically has the formula R1–SO2–Z, where Z is a leaving group.
    • The presence of catalytic amides or tertiary amines enhances reaction rates and selectivity.
    • High concentrations of aniline (>50%) can be used without acid acceptors, minimizing by-products like bis(methanesulfonylamino) derivatives.
    • The reaction mixture forms a miscible phase at elevated temperatures, facilitating efficient sulfonamide bond formation.

This method is applicable to preparing this compound by starting from 4-fluoroaniline or its derivatives and suitable sulfonating agents under the described conditions.

Aminomethyl Group Introduction

The aminomethyl group (-CH2NH2) on the benzene ring is generally introduced by:

While specific detailed protocols for the aminomethylation of 4-fluorobenzenesulfonamide are less commonly published, standard organic synthesis techniques apply, often involving:

  • Formation of a benzyl halide intermediate at the 3-position
  • Reaction with ammonia or primary amines under reductive conditions (e.g., catalytic hydrogenation or sodium cyanoborohydride reduction)

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 4-Fluoroaniline or derivatives Precursor for sulfonation
Sulfonating agent equivalents 1 to 5 (preferably 1.3 to 4) Molar ratio to aniline
Catalyst Amides (e.g., N,N-dimethylformamide), tertiary amines 0.001 to 0.06 equivalents
Temperature 110°C to 160°C (preferably 120°C to 150°C) Elevated temperature needed for efficient reaction
Reaction time 3 to 12 hours (preferably 3 to 7 hours) Longer times at lower temperatures
Pressure Atmospheric or increased Flexible
Solvent Toluene, xylene, diethylbenzene, or neat Solvent miscible with aniline at reaction temperature
Aminomethyl introduction Reductive amination or nucleophilic substitution Post-sulfonation step

Research Findings and Practical Considerations

  • Elevated temperature and catalytic amides or tertiary amines significantly improve sulfonamide yields and reduce by-products.
  • Using aromatic solvents like toluene ensures good solubility and reaction homogeneity.
  • The process avoids the need for acid acceptors, simplifying purification.
  • The aminomethyl group provides a versatile handle for further derivatization in pharmaceutical applications.
  • The compound’s molecular formula is C7H9FN2O2S with a molecular weight of 204.22 g/mol, confirming the presence of fluorine, sulfonamide, and aminomethyl groups.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group (S(=O)₂NH₂) is typically introduced via N-alkylation or N-arylation of amines. For this compound:

  • Palladium-catalyzed cross-coupling with aryl halides (e.g., bromobenzene derivatives) enables direct attachment of the sulfonamide group. This method avoids genotoxic impurities associated with traditional sulfonation routes .

  • Manganese-catalyzed borrowing hydrogen strategies use benzylic or primary alcohols as alkylating agents, offering solvent-free and environmentally benign conditions .

Key Reaction Mechanisms

Reaction Type Catalyst/Conditions Yield Key Features
Pd-catalyzed coupling Pd(OAc)₂, t-BuXPhos ligand, tert-amyl alcohol 85–95%Tolerates halogens (e.g., F at position 4)
Mn-catalyzed alkylation Mn(I) PNP pincer precatalyst, benzylic alcohol 90–98%Solvent-free, air-stable
Reductive amination H₂, Raney Ni or Pt catalyst 80–90%Selective formation of CH₂NH₂

Stability and Reactivity

  • Fluorine Substituent : The fluorine at position 4 enhances electron-withdrawing effects, stabilizing the sulfonamide group and directing electrophilic substitution .

  • Aminomethyl Group : The CH₂NH₂ group acts as a nucleophile, enabling further derivatization (e.g., amidation, alkylation) .

Analytical Data

Property Value
Molecular Formula C₇H₉FN₂O₂S
SMILES C1=CC(=C(C=C1S(=O)(=O)N)CN)F
InChIKey QIDSKURYVCYEIY
Collision Cross Section 139.6 Ų ([M+H]+)

Scientific Research Applications

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with other functional groups in the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

3-(1-Aminoethyl)-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide

  • Structure: Features a chloro-fluorophenyl group at the sulfonamide nitrogen and an ethyl-linked amino group at position 3.
  • Key Differences: The chloro substituent increases molecular weight (328.79 g/mol vs. The ethyl spacer may enhance lipophilicity, affecting membrane permeability .

N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide

  • Structure : Incorporates a pyridazine ring with an azepane (7-membered amine ring) substituent.
  • Key Differences : The pyridazine-azepane moiety introduces rigidity and basicity, likely improving solubility in acidic environments. This structure may target kinases or GPCRs due to the heterocyclic core .

2-Chloro-N-(5-{3-[2-(Dimethylamino)ethoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-2-methoxypyridin-3-yl)-4-fluorobenzene-1-sulfonamide

  • Structure: Contains a pyrido-pyrimidinone scaffold with a dimethylamino ethoxy side chain.
  • Key Differences: The extended heterocyclic system (C24H23ClFN5O5S, MW 564.0 g/mol) suggests enhanced target specificity for enzymes like topoisomerases or tyrosine kinases. The dimethylamino group may improve water solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide C₇H₈FN₂O₂S 215.21 -F, -SO₂NH₂, -CH₂NH₂ 0.5–1.2
3-(1-Aminoethyl)-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide C₁₄H₁₄ClFN₂O₂S 328.79 -Cl, -F, -SO₂NH-(3-Cl-4-F-C₆H₃), -CH₂CH₂NH₂ 2.8–3.5
4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide C₁₀H₁₁N₃O₃S 253.28 -SO₂NH-(3-methylisoxazole) 1.0–1.5

*LogP values estimated using fragment-based methods.

  • Fluorine Impact: The target compound’s fluorine atom reduces electron density in the aromatic ring, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs like 4-amino-3-nitrobenzene-1-sulfonic acid .

Biological Activity

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but recent studies indicate that compounds like this compound may possess additional therapeutic potentials, including anticancer and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7H9FN2O2S
  • Molecular Weight : 196.22 g/mol
  • IUPAC Name : 3-(Aminomethyl)-4-fluorobenzenesulfonamide

This compound features a fluorinated benzene ring, which is significant in enhancing its biological activity through improved binding to biological targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to act as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema .

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. This compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that its efficacy can be attributed to its ability to inhibit bacterial folate synthesis, which is essential for nucleic acid production .

Anticancer Properties

Recent research has indicated potential anticancer effects of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival. This suggests a promising avenue for further investigation into its use as an anticancer agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been shown to enhance dopaminergic tone and stabilize glutamate release, which are critical factors in neuroplasticity and cognitive function. These effects could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth by blocking folate synthesis
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveEnhances dopaminergic signaling and stabilizes neurotransmitter release

Case Study: Anticancer Efficacy

In a study conducted by Ur Rehman et al., the effects of sulfonamide derivatives on cancer cell lines were evaluated. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential for developing new sulfonamide-based therapies for cancer treatment .

Case Study: Neuroprotective Mechanisms

Research published in Psychopharmacology explored the effects of sulfonamides on nicotine-induced behavioral sensitization in mice. The study found that administration of this compound led to significant reductions in locomotor activity associated with nicotine exposure, suggesting a protective effect against addiction-related behaviors .

Q & A

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide, and how can intermediates be purified effectively?

Methodological Answer: A stepwise approach is recommended:

Sulfonylation: Introduce the sulfonamide group at position 1 via reaction of 4-fluoroaniline derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Aminomethylation: Attach the aminomethyl group at position 3 using reductive amination or nucleophilic substitution with formaldehyde and ammonia derivatives.

Fluorine Retention: Ensure fluorination at position 4 is preserved by avoiding harsh acidic/basic conditions that may displace the fluorine.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR:
    • ¹H NMR: Expect signals for aromatic protons (δ 7.2–7.8 ppm), aminomethyl (δ 3.2–3.8 ppm), and sulfonamide (δ 2.5–3.0 ppm).
    • ¹⁹F NMR: A singlet near δ -110 ppm confirms the para-fluorine .
  • X-ray Crystallography: Resolve bond angles (e.g., S–N–C: ~106–120°) and distances (e.g., S=O: ~1.43 Å) to validate geometry .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z = calculated molecular weight (C₇H₈FN₂O₂S: 216.22 g/mol) .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

Methodological Answer: Common impurities include:

  • Unreacted sulfonyl chloride: Remove via aqueous washes (NaHCO₃) .
  • Dehalogenation byproducts (e.g., defluorinated derivatives): Monitor via ¹⁹F NMR and optimize reaction time/temperature to prevent fluorine loss .
  • Oligomeric byproducts: Use size-exclusion chromatography or fractional crystallization to separate .

Advanced Research Questions

Q. How does the aminomethyl group influence the compound’s reactivity in metal coordination studies?

Methodological Answer: The aminomethyl group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Ni²⁺).

  • Experimental Design:
    • Prepare metal complexes by refluxing the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol.
    • Characterize using UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).
    • Compare stability constants (log K) with analogs lacking the aminomethyl group to assess chelation efficiency .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps, highlighting nucleophilic (sulfonamide) and electrophilic (fluorine) sites .
  • MD Simulations: Simulate solvation dynamics in water/DMSO to assess bioavailability .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed sulfonamide) .
  • Thermal Stability: Use DSC/TGA to determine melting points (~200–250°C) and decomposition thresholds .
  • Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track photodegradation using LC-MS .

Q. What strategies are employed to analyze contradictory data in biological activity assays?

Methodological Answer: Contradictions (e.g., variable MIC values in antimicrobial studies) may arise from:

  • Assay Conditions: Standardize inoculum size, media pH, and incubation time .
  • Compound Solubility: Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via nephelometry.
  • Metabolite Interference: Perform LC-MS/MS to detect active metabolites masking parent compound activity .

Q. How can derivatives of this compound be designed for pesticidal applications?

Methodological Answer:

  • Structural Modifications:
    • Replace fluorine with trifluoromethyl (enhanced lipophilicity) .
    • Introduce heterocycles (e.g., isoxazole) via Suzuki coupling to improve binding to pest-specific enzymes .
  • Bioactivity Testing: Screen against model organisms (e.g., Drosophila melanogaster) and compare LD₅₀ values with commercial pesticides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

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